

In-Depth Technical Guide to Aminoxy-PEG1-acid: Chemical Properties and Stability

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Compound of Interest

Compound Name: Aminoxy-PEG1-acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of **Aminoxy-PEG1-acid**, a heterobifunctional linker critical in bioconjugation and drug development. This document details its physicochemical characteristics, stability profile, and protocols for its application, offering a valuable resource for scientists engaged in developing advanced therapeutics and diagnostics.

Core Chemical Properties

Aminoxy-PEG1-acid, systematically named 2-(2-(aminoxy)ethoxy)acetic acid, is a versatile linker molecule featuring a terminal aminoxy group and a carboxylic acid, separated by a single polyethylene glycol (PEG) unit. This structure allows for the chemoselective ligation of molecules, making it a valuable tool in creating complex bioconjugates.

The aminoxy group provides a reactive handle for covalent modification of molecules containing aldehyde or ketone functionalities through the formation of a stable oxime bond.[1][2][3] The terminal carboxylic acid can be conjugated to amine-containing molecules using standard carbodiimide chemistry. The short PEG spacer enhances the solubility of the molecule in aqueous media.[4]

Table 1: Physicochemical Properties of **Aminoxy-PEG1-acid** and Related Compounds

Property	Aminooxy-PEG1-acid	Aminooxy-PEG1-amine HCl salt[5][6]	Aminooxy-PEG1-propargyl HCl salt[7]
Molecular Formula	C4H9NO4	C4H12N2O2	C5H9NO2
Molecular Weight	135.12 g/mol	120.1 g/mol	115.1 g/mol
CAS Number	1591849-14-7 (predicted)	1510385-08-6	1895922-69-6
Appearance	Not specified; likely an oil or solid	Solid	Solid
Solubility	Soluble in water, DMSO, DMF	Soluble in water, DMSO, DCM, DMF[5]	Soluble in water, DMSO, DMF[7]
pKa (predicted)	4.29 ± 0.10 (acid)	Not available	Not available
Boiling Point (predicted)	333.9 ± 27.0 °C	Not available	Not available

Stability and Handling

Aminooxy-containing compounds are known to be reactive and sensitive, necessitating careful handling and storage to maintain their integrity.[5][7]

Storage:

- Long-term: For extended storage, **Aminooxy-PEG1-acid** should be kept at -20°C in a tightly sealed container, protected from moisture.[5][8]
- Short-term: For frequent use, it is advisable to prepare aliquots of solutions in anhydrous solvents like DMSO or DMF and store them at -20°C for up to one month or at -80°C for up to six months.[8][9][10] Avoid repeated freeze-thaw cycles.[8]
- In-use: It is highly recommended to use aminooxy compounds immediately after preparation or within one week.[5][7]

Chemical Stability:

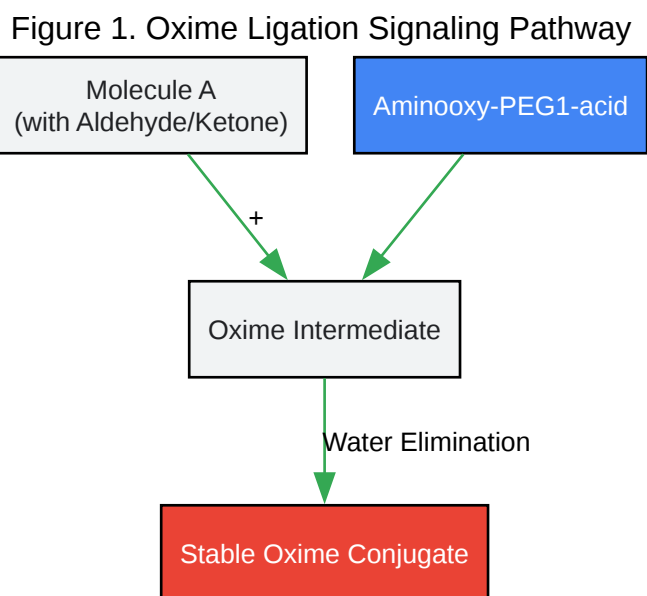
- pH: The aminoxy group is generally stable under neutral and mild acidic or basic conditions commonly used in bioconjugation reactions.^[8] The resulting oxime bond is significantly more stable than imine or hydrazone linkages, particularly at physiological pH.^[11]
- Incompatible Materials: Avoid strong oxidizing or reducing agents, as they can degrade the aminoxy functionality.^{[8][9]} Also, avoid strong acids and alkalis.^[9]
- Handling Precautions: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.^{[9][12]} Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.^{[9][12]} Avoid inhalation of dust or vapors and contact with skin and eyes.^[9]

Reactivity and Bioconjugation

The primary application of **Aminoxy-PEG1-acid** lies in its ability to form stable covalent bonds with other molecules, a process central to the creation of antibody-drug conjugates (ADCs), PROteolysis TARGETing Chimeras (PROTACs), and other targeted therapeutics.^[13]

Oxime Ligation

The aminoxy group reacts specifically with aldehydes and ketones to form a stable oxime linkage. This reaction is highly chemoselective and can be performed under mild aqueous conditions, making it ideal for modifying sensitive biomolecules.^{[1][13]}



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Caption: General scheme of oxime ligation between an aldehyde/ketone-containing molecule and **Aminoxy-PEG1-acid**.

The rate of oxime formation is influenced by pH and can be accelerated by nucleophilic catalysts such as aniline and its derivatives.^{[14][15][16]} While the optimal pH for uncatalyzed oxime ligation is typically between 4.0 and 5.0, the use of a catalyst allows the reaction to proceed efficiently at a more neutral pH (6.5-7.5), which is often necessary to maintain the stability of biomolecules.^{[11][14]}

Table 2: Second-Order Rate Constants for Oxime Ligation with a Dansyl-Aminoxy Compound and Citral (Aldehyde) at pH 7.0

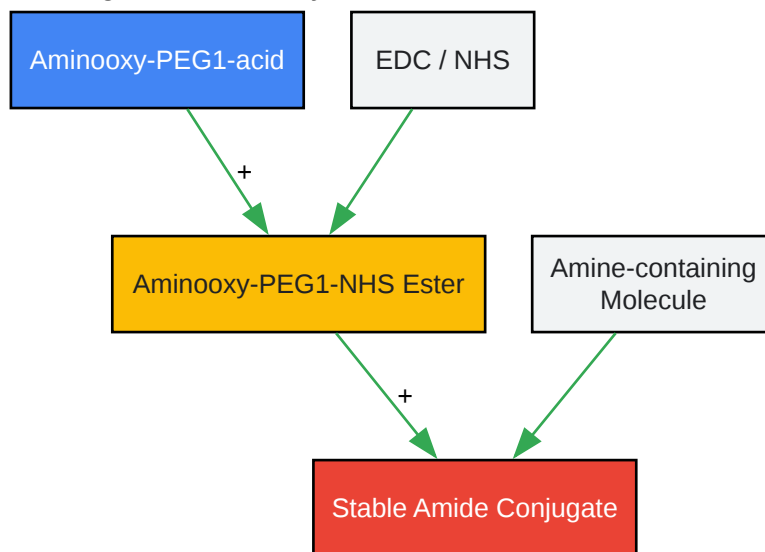
Catalyst (50 mM)	Rate Constant (k, M ⁻¹ s ⁻¹)
None	~0.1
Aniline	48.6
p-Phenylenediamine (pPDA)	>100
m-Phenylenediamine (mPDA)	~120

Note: Data is for a model system and may vary depending on the specific reactants and conditions.

Carboxylic Acid Activation

The carboxylic acid moiety of **Aminoxy-PEG1-acid** can be activated using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester. This activated ester can then react with primary amines to form a stable amide bond.

Figure 2. Carboxylic Acid Activation Workflow



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Caption: Workflow for the conjugation of **Aminoxy-PEG1-acid** to an amine-containing molecule.

Experimental Protocols

The following are generalized protocols for the use of **Aminoxy-PEG1-acid** in bioconjugation. Optimization may be required for specific applications.

General Protocol for Oxime Ligation

Materials:

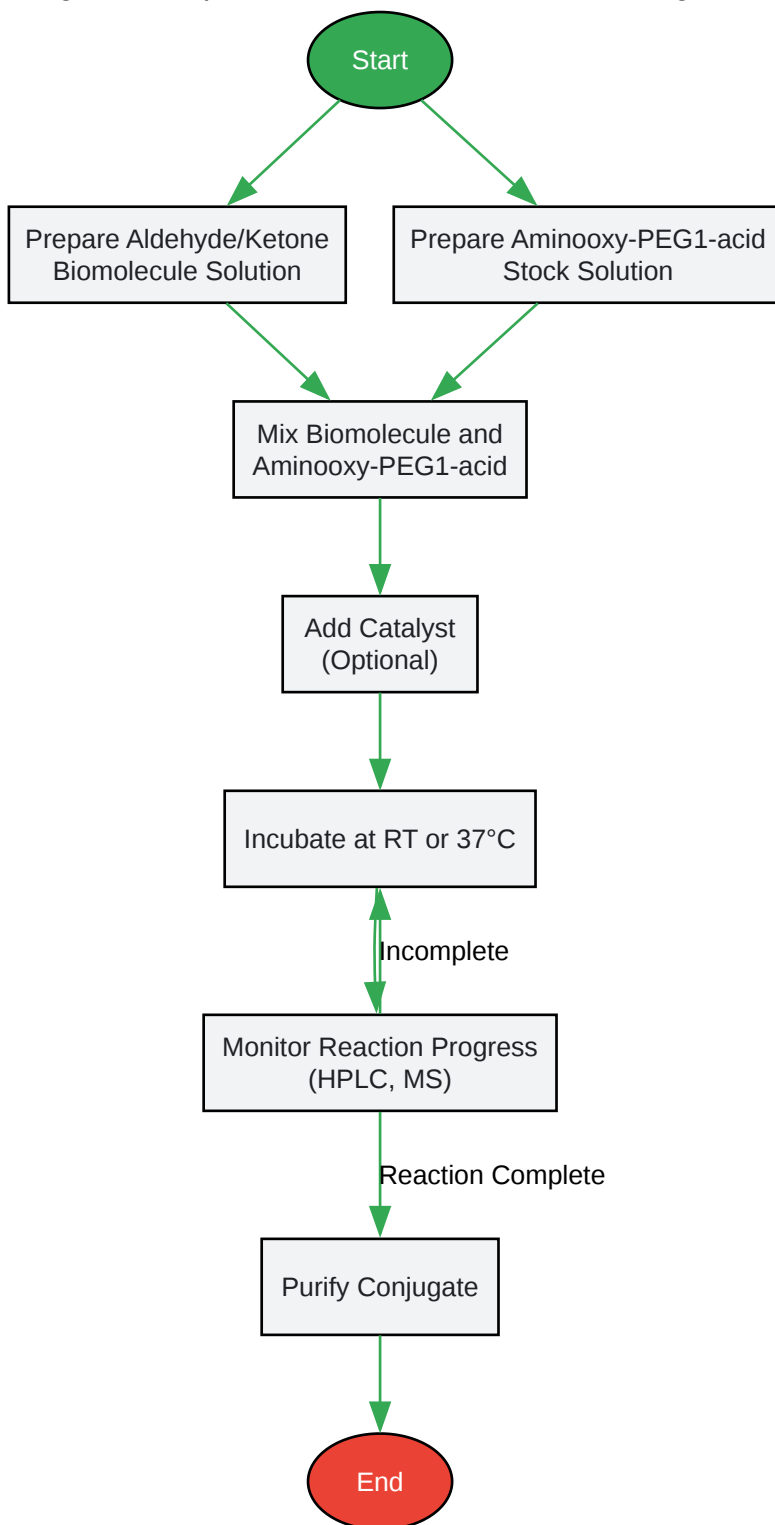
- Aldehyde or ketone-modified biomolecule
- **Aminoxy-PEG1-acid**
- Reaction Buffer: 0.1 M Sodium Phosphate, pH 6.5-7.5, or 0.1 M Ammonium Acetate, pH 4.5
- Aniline (optional catalyst, 1 M stock in DMF)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

- Purification system (e.g., RP-HPLC, SEC)

Procedure:

- Biomolecule Preparation: Dissolve the aldehyde or ketone-modified biomolecule in the chosen reaction buffer to a final concentration of 1-10 mM. If solubility is an issue, a minimal amount of a compatible organic solvent like DMF or DMSO can be added.[\[17\]](#)
- Reagent Preparation: Prepare a stock solution of **Aminoxy-PEG1-acid** in DMF or water.
- Reaction Setup: To the biomolecule solution, add 1.5 to 5 equivalents of the **Aminoxy-PEG1-acid** stock solution. If using a catalyst, add aniline to a final concentration of 10-100 mM.[\[17\]](#)
- Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Monitor the reaction progress by RP-HPLC and/or mass spectrometry at regular intervals (e.g., 2, 4, 8, and 24 hours). Reactions are often driven to completion within 2-24 hours.[\[17\]](#)
- Purification: Once the reaction is complete, purify the conjugate using a suitable method such as RP-HPLC or size-exclusion chromatography.[\[17\]](#)

Figure 3. Experimental Workflow for Oxime Ligation

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Caption: A logical workflow for performing an oxime ligation reaction.

Conclusion

Aminoxy-PEG1-acid is a valuable and versatile tool for researchers in drug development and chemical biology. Its defined reactive ends allow for the precise and efficient construction of complex bioconjugates. The stability of the resulting oxime bond, coupled with the mild reaction conditions, makes it a superior choice for many bioconjugation applications. The protocols and data provided in this guide offer a solid foundation for the successful application of this important linker in the development of novel therapeutics and research probes.

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